molecular formula C43H82NO8P B1244663 1-octadecanoyl-2-(11Z,14Z-eicosadienoyl)-sn-glycero-3-phosphoethanolamine

1-octadecanoyl-2-(11Z,14Z-eicosadienoyl)-sn-glycero-3-phosphoethanolamine

Cat. No. B1244663
M. Wt: 772.1 g/mol
InChI Key: WYDGEVICLIVPEG-JMMITYAOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PE(18:0/20:2(11Z, 14Z)), also known as PE(38:2) or PE(18:0/20:2), belongs to the class of organic compounds known as phosphatidylethanolamines. These are glycerophosphoetahnolamines in which two fatty acids are bonded to the glycerol moiety through ester linkages. Thus, PE(18:0/20:2(11Z, 14Z)) is considered to be a glycerophosphoethanolamine lipid molecule. PE(18:0/20:2(11Z, 14Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. PE(18:0/20:2(11Z, 14Z)) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PE(18:0/20:2(11Z, 14Z)) is primarily located in the membrane (predicted from logP) and intracellular membrane. PE(18:0/20:2(11Z, 14Z)) participates in a number of enzymatic reactions. In particular, Cytidine monophosphate and PE(18:0/20:2(11Z, 14Z)) can be biosynthesized from CDP-ethanolamine and DG(18:0/20:2(11Z, 14Z)/0:0) through its interaction with the enzyme choline/ethanolaminephosphotransferase. Furthermore, PE(18:0/20:2(11Z, 14Z)) can be biosynthesized from PS(18:0/20:2(11Z, 14Z)) through its interaction with the enzyme phosphatidylserine decarboxylase. Furthermore, PE(18:0/20:2(11Z, 14Z)) can be biosynthesized from PS(18:0/20:2(11Z, 14Z)) through its interaction with the enzyme phosphatidylserine decarboxylase. Finally, Cytidine monophosphate and PE(18:0/20:2(11Z, 14Z)) can be biosynthesized from CDP-ethanolamine and DG(18:0/20:2(11Z, 14Z)/0:0);  which is mediated by the enzyme choline/ethanolaminephosphotransferase. In humans, PE(18:0/20:2(11Z, 14Z)) is involved in phosphatidylethanolamine biosynthesis pe(18:0/20:2(11Z, 14Z)) pathway and phosphatidylcholine biosynthesis PC(18:0/20:2(11Z, 14Z)) pathway.
PE(18:0/20:2(11Z,14Z)) is a 1,2-diacyl-sn-glycero-3-phosphoethanolamine.

Scientific Research Applications

Molecular Characterization and Analysis

  • This compound, along with other phosphatidylethanolamines, was identified and structurally analyzed in the kidney of the fresh water snail Lymneae stagnalis. These analyses involved chromatography and mass spectrometry, highlighting the compound's significance in biological material study (Chen, Carvey, & Li, 1999).

Membrane Studies and Calorimetry

  • Investigations on model membranes composed of 1-octadecanoyl-2-decanoyl-sn-glycero-3-phosphoethanolamine and dimyristoyl phosphatidylethanolamine have been conducted. This study focused on understanding the miscibility and phase behavior of these lipids in different states, using calorimetric techniques (H. Lin, S. Li, E. E. Brumbaugh, & C. Huang, 1995).

Synthetic Applications

  • A chemical synthesis method for a polymerizable bis-substituted phosphoethanolamine, which could be related to this compound, has been reported. This synthesis is crucial for advancing the understanding of the chemical properties and potential applications of such phospholipids (Warunee Srisiri, Youn-Sik Lee, & D. O'BRIEN, 1995).

Lipid Bilayer and Phase Transition Studies

  • Detailed studies on the phase behavior of mixed chain phosphatidylethanolamines, including compounds structurally similar to 1-octadecanoyl-2-(11Z,14Z-eicosadienoyl)-sn-glycero-3-phosphoethanolamine, have been conducted. These studies are important for understanding the properties of lipid bilayers and their transitions (Shusen Li, Guoquan Wang, Hai-nan Lin, & Ching-Hsien Huang, 1998).

Biosynthesis and Metabolism Studies

  • Research on the biosynthesis of ethanolamine plasmalogens using protozoan cell cultures highlights the metabolic pathways and enzymatic processes involved in the formation of compounds like 1-octadecanoyl-2-(11Z,14Z-eicosadienoyl)-sn-glycero-3-phosphoethanolamine (V. Achterberg, H. Fricke, & G. Gercken, 1986).

properties

Product Name

1-octadecanoyl-2-(11Z,14Z-eicosadienoyl)-sn-glycero-3-phosphoethanolamine

Molecular Formula

C43H82NO8P

Molecular Weight

772.1 g/mol

IUPAC Name

[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate

InChI

InChI=1S/C43H82NO8P/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-43(46)52-41(40-51-53(47,48)50-38-37-44)39-49-42(45)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h11,13,17,19,41H,3-10,12,14-16,18,20-40,44H2,1-2H3,(H,47,48)/b13-11-,19-17-/t41-/m1/s1

InChI Key

WYDGEVICLIVPEG-JMMITYAOSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCCCC/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCC=CCC=CCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
1-octadecanoyl-2-(11Z,14Z-eicosadienoyl)-sn-glycero-3-phosphoethanolamine

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